Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate: A Comprehensive Technical Guide
Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and receptor antagonists. The target compound, Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate (CAS: 1360946-89-9)[1], is a highly valuable, orthogonally functionalized building block. It possesses three distinct sites for late-stage diversification:
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C3-Iodo group : Primed for Sonogashira or Suzuki cross-couplings.
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C5-Bromo group : Ideal for Buchwald-Hartwig aminations or selective metalation.
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C7-Methyl ester : Available for amidation, saponification, or reduction.
This whitepaper details a robust, two-step synthetic methodology starting from commercially available Methyl 2-amino-5-bromo-3-methylbenzoate (CAS: 206548-14-3)[2]. The route leverages a modified Jacobson indazole synthesis to construct the bicyclic core, followed by a highly regioselective electrophilic C3-iodination.
Retrosynthetic Analysis & Workflow
The synthesis of the 1H-indazole core can be achieved through various classical methods. However, for ortho-methyl aniline derivatives, the Jacobson Indazole Synthesis remains the most direct and atom-economical approach[3]. By utilizing tert-butyl nitrite (t-BuONO) in the presence of potassium acetate (AcOK) and acetic anhydride (Ac2O), the aniline is converted to a diazonium intermediate that spontaneously cyclizes[4].
Late-stage iodination is strategically preferred because carrying a heavy, labile iodine atom through the initial cyclization step can lead to premature dehalogenation or unwanted side reactions.
Figure 1: Two-step synthetic workflow for Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate.
Step 1: Construction of the Indazole Core
Mechanistic Insight
The reaction initiates with the nitrosation of the primary amine by t-BuONO to form an N-nitrosamine, which tautomerizes and loses water to yield a diazonium salt[3]. Acetic anhydride (Ac2O) serves as a dehydrating agent to drive this equilibrium. Subsequently, potassium acetate (AcOK) acts as a mild base to deprotonate the adjacent C3-methyl group. The resulting carbanion (or enamine tautomer) undergoes an intramolecular nucleophilic attack on the electrophilic diazonium nitrogen, forming the pyrazole ring of the indazole core[5].
Figure 2: Mechanistic sequence of the modified Jacobson indazole cyclization.
Detailed Protocol: Synthesis of Methyl 5-bromo-1H-indazole-7-carboxylate
Self-Validating System: The evolution of nitrogen gas and a distinct color change from orange to pale yellow indicate successful cyclization.
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Setup : To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-amino-5-bromo-3-methylbenzoate (1.0 equiv) and anhydrous chloroform (CHCl3) to achieve a 0.5 M concentration[4].
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Reagent Addition : Add Potassium Acetate (AcOK, 0.3 equiv) and Acetic Anhydride (Ac2O, 2.3 equiv). Cool the mixture to 0 °C under an inert nitrogen atmosphere.
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Diazotization : Slowly add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise.
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Causality: Slow addition prevents the dangerous accumulation of the thermally unstable diazonium intermediate and controls the exothermic nitrosation process.
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Cyclization : Allow the reaction to warm to room temperature and stir for 1 hour, then heat to 60 °C for 4–6 hours[4]. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.
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Workup : Cool to room temperature. Quench carefully with saturated aqueous NaHCO3 to neutralize the generated acetic acid. Extract with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification : Purify the crude residue via silica gel flash chromatography to afford the intermediate (CAS: 898747-24-5) as a pale yellow solid.
Step 2: Regioselective C3-Iodination
Mechanistic Insight
The indazole core exhibits strong nucleophilicity at the C3 position due to the electron-donating effect of the N1 lone pair. While molecular iodine (I2) with KOH is a classical iodination method[6], the strongly basic conditions risk hydrolyzing the C7-methyl ester. Therefore, N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF) is the preferred reagent system[7]. NIS provides a controlled, mild release of the iodonium ion (I+), ensuring high regioselectivity via Electrophilic Aromatic Substitution (EAS) while preserving the ester functionality.
Detailed Protocol: Synthesis of Methyl 5-bromo-3-iodo-1H-indazole-7-carboxylate
Self-Validating System: Quenching with sodium thiosulfate immediately decolorizes any residual iodine, confirming the neutralization of the electrophile.
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Setup : Dissolve Methyl 5-bromo-1H-indazole-7-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration) in a round-bottom flask.
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Reagent Addition : Add N-iodosuccinimide (NIS, 1.2 equiv) in portions at room temperature.
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Causality: Portion-wise addition prevents localized heating and mitigates the risk of polyhalogenation at the C4 or C6 positions.
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Reaction : Stir the mixture at room temperature for 2–4 hours. Monitor via LC-MS or TLC.
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Workup : Pour the reaction mixture into ice-cold water to precipitate the product. Add a 10% aqueous solution of Sodium Thiosulfate (Na2S2O3) and stir for 15 minutes.
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Causality: Na2S2O3 reduces any unreacted electrophilic iodine species to water-soluble iodide ( I2+2S2O32−→2I−+S4O62− ), preventing product degradation and simplifying isolation.
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Isolation : Filter the precipitated solid, wash thoroughly with cold water to remove DMF and succinimide byproducts, and dry under high vacuum. Recrystallize from EtOAc/Hexanes if necessary to yield the target compound (CAS: 1360946-89-9).
Quantitative Data & Characterization
Table 1: Reagent Stoichiometry and Expected Yields
| Step | Reagent / Material | Equivalents | Function | Expected Yield |
| 1 | Methyl 2-amino-5-bromo-3-methylbenzoate | 1.0 | Starting Material | N/A |
| 1 | tert-Butyl nitrite (t-BuONO) | 1.5 | Diazotizing Agent | N/A |
| 1 | Potassium Acetate (AcOK) | 0.3 | Base | N/A |
| 1 | Acetic Anhydride (Ac2O) | 2.3 | Dehydrating Agent | 70 - 85% |
| 2 | Methyl 5-bromo-1H-indazole-7-carboxylate | 1.0 | Intermediate | N/A |
| 2 | N-Iodosuccinimide (NIS) | 1.2 | Electrophilic Iodine Source | 80 - 92% |
Table 2: Expected Analytical Signatures
| Compound | Molecular Weight | Expected 1 H NMR Signals (DMSO- d6 ) | MS (ESI+) |
| Intermediate | 255.07 g/mol | δ 13.5 (br s, 1H, NH), 8.2 (s, 1H, C3-H), 8.1 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 3.9 (s, 3H, OCH3) | [M+H] + 255.0 / 257.0 |
| Target | 380.97 g/mol | δ 13.8 (br s, 1H, NH), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 3.9 (s, 3H, OCH3) (Note: Loss of C3-H singlet) | [M+H] + 380.9 / 382.9 |
Safety, E-E-A-T Principles, and Troubleshooting
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Thermal Hazards of Diazonium Salts : Diazonium salts are inherently unstable and shock-sensitive. The modified Jacobson synthesis using alkyl nitrites generates the diazonium species in situ, mitigating the need for isolation and drastically reducing explosion risks[3]. However, the reaction must be properly vented due to the stoichiometric evolution of nitrogen gas.
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Moisture Sensitivity : Acetic anhydride and t-BuONO are highly moisture-sensitive. Anhydrous solvents and inert atmospheres are critical; ambient moisture will cause premature hydrolysis of the reagents, stalling the cyclization and leading to unreacted starting material.
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NIS Degradation : NIS is light-sensitive and degrades over time, releasing molecular I2 (indicated by a pink or brown discoloration of the powder). Always use freshly recrystallized or properly stored (dark, 2-8 °C) NIS to ensure accurate stoichiometry and prevent sluggish reaction kinetics.
References
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Achillion Pharmaceuticals, Inc. (2018). Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (Patent No. WO2018160889A1). WIPO. Available at:[Link]
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Giraud, F., Anizon, F., & Moreau, P. (2020). C3-Indazole Functionalization: A Review. Targets in Heterocyclic Systems. DOI: 10.17374/targets.2021.24.100. Available at:[Link]
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Royal Society of Chemistry. (2024). Molecular engineering of 3-arylated tetrazo[1,2-b]indazoles. Available at:[Link]
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